1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into a pyrrole ring. One common method is the radical trifluoromethylation of pyrrole derivatives. This process often employs reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential in drug discovery and development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid
- 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid
- 1-(Trifluoromethyl)-1H-pyrrole-4-carboxylic acid
Uniqueness
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of molecules with tailored biological activities and physicochemical properties .
Properties
CAS No. |
2763777-71-3 |
---|---|
Molecular Formula |
C6H4F3NO2 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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